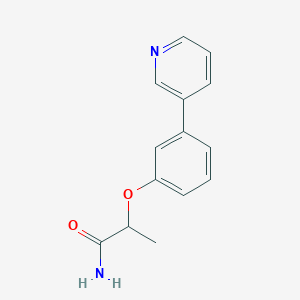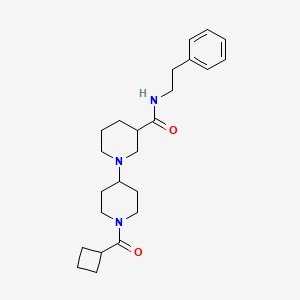
2-(3-pyridin-3-ylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-pyridin-3-ylphenoxy)propanamide, commonly known as 3PO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first identified as an inhibitor of the enzyme PFKFB3, which is involved in regulating glycolysis, the process by which cells break down glucose to produce energy. Since then, 3PO has been found to have a range of other targets and effects, making it a promising candidate for further research.
Mecanismo De Acción
The primary mechanism of action of 3PO is inhibition of PFKFB3, which leads to a decrease in glucose metabolism and ATP production. This in turn leads to a reduction in cell growth and survival, particularly in cancer cells that are dependent on glycolysis for energy. 3PO has also been found to inhibit CK2, which may contribute to its anti-cancer effects, and to modulate the immune system by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3PO has been found to have a range of other biochemical and physiological effects. These include modulation of glucose metabolism, reduction of inflammation, and modulation of the immune system. 3PO has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, suggesting potential applications in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3PO is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, its effects on multiple targets and pathways can make it difficult to interpret experimental results and may require careful controls and validation. In addition, the synthesis of 3PO can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
There are several potential directions for future research on 3PO. One area of focus is the development of more potent and selective inhibitors of PFKFB3 and other targets of 3PO. This could lead to improved therapeutic efficacy and reduced toxicity. Another area of interest is the exploration of 3PO's effects on the immune system, particularly in the context of autoimmune and inflammatory disorders. Finally, further studies are needed to elucidate the mechanisms underlying 3PO's neuroprotective effects and to explore its potential applications in neurological disorders.
Métodos De Síntesis
The synthesis of 3PO involves several steps, starting with the reaction of 3-bromopyridine with 3-hydroxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to produce the final product, 2-(3-pyridin-3-ylphenoxy)propanamide. The synthesis of 3PO has been optimized to improve yield and purity, and several variations of the method have been reported in the literature.
Aplicaciones Científicas De Investigación
3PO has been studied extensively for its potential as a therapeutic agent in a range of diseases, including cancer, diabetes, and inflammatory disorders. Its primary target, PFKFB3, is overexpressed in many cancer cells and is thought to play a role in promoting tumor growth and survival. Inhibition of PFKFB3 by 3PO has been shown to reduce glucose metabolism and induce cell death in cancer cells, making it a promising candidate for cancer therapy.
In addition to its effects on PFKFB3, 3PO has been found to have other targets and effects that may contribute to its therapeutic potential. These include inhibition of the protein kinase CK2, which is involved in cell signaling and has been implicated in cancer and other diseases, and modulation of the immune system.
Propiedades
IUPAC Name |
2-(3-pyridin-3-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(14(15)17)18-13-6-2-4-11(8-13)12-5-3-7-16-9-12/h2-10H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQSRMAGHJMQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC(=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-propylbenzoyl)piperazine](/img/structure/B6098145.png)
![2-[1-(2-fluorobenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6098150.png)
![4-[4-(benzyloxy)phenyl]-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6098161.png)
![2-[(1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6098163.png)
![[1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6098167.png)
![2-(2-chlorophenoxy)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6098171.png)

![1-(2-chlorobenzyl)-4-(3-isopropylisoxazol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6098196.png)
![1-(diethylamino)-3-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6098204.png)
![4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B6098209.png)
![2-(3-methoxy-1-piperidinyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6098214.png)
![ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate](/img/structure/B6098227.png)
![N-benzyl-2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6098231.png)
![N-(3-chloro-4-fluorophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide](/img/structure/B6098252.png)